(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-bromo-3-[(E)-4-ethoxy-4-oxobut-2-enyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO4S/c1-5-19-12(17)8-6-7-10-11(16)9-21-13(10)14(18)20-15(2,3)4/h6,8-9H,5,7H2,1-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDHVLYJVBLJPL-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=C(SC=C1Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC1=C(SC=C1Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at Position 4
Bromination of thiophene derivatives is typically directed by electron-withdrawing groups. For example, thiophene-2-carboxylic acid undergoes regioselective bromination at position 4 using pyridinium perbromide in halohydrocarbon solvents (e.g., CCl₄ or CH₂Cl₂) at –10–0°C.
tert-Butyl Esterification
The carboxylic acid at position 2 is protected as a tert-butyl ester to avoid side reactions. This is achieved via acid-catalyzed esterification with tert-butanol or using coupling agents like EDC·HCl and DMAP.
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Example :
Thiophene-2-carboxylic acid reacts with tert-butanol in the presence of H₂SO₄, yielding tert-butyl thiophene-2-carboxylate (90–95% yield).
Introduction of the Enoate Side Chain at Position 3
The (E)-configured 4-ethoxy-4-oxobut-2-en-1-yl group is introduced via cross-coupling or conjugate addition.
Heck Coupling
A palladium-catalyzed Heck reaction between a brominated thiophene and ethyl acrylate forms the trans-alkene.
Horner-Wadsworth-Emmons Reaction
Stereoselective olefination using phosphonate reagents ensures E-configuration.
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Reagents :
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Ethyl (diethylphosphoryl)acetate
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Base: NaH or KOtBu
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-
Example :
A thiophene-3-carbaldehyde derivative reacts with the phosphonate reagent, yielding the enoate side chain (70–80% yield).
Optimization and Yield Data
Key reaction parameters and yields are summarized below:
Stereochemical Control
The E-configuration of the enoate is critical and achieved through:
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Heck Reaction : Trans-addition mechanism ensures E-selectivity.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-intermediates.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the ethoxy-oxobut-2-en-1-yl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or alcohols, respectively.
Scientific Research Applications
Coupling Reactions
One of the primary applications of (E)-tert-butyl 4-bromo thiophene derivatives is in coupling reactions, particularly the Ullmann reaction. This reaction involves the coupling of aryl halides to form biaryl compounds, which are pivotal in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromine atom in this compound enhances its reactivity, making it an excellent substrate for such transformations.
Case Study: Ullmann Reaction
A study demonstrated that (E)-tert-butyl 4-bromo thiophene derivatives could effectively participate in Ullmann coupling reactions under mild conditions, yielding high-purity biaryl products. This method provides a valuable route for synthesizing complex organic molecules used in drug development .
Anticancer Activity
Research has indicated that thiophene derivatives possess significant biological activities, including anticancer properties. The incorporation of the ethoxy and bromo groups into the thiophene ring enhances its biological activity.
Case Study: Anticancer Screening
In a screening study, (E)-tert-butyl 4-bromo thiophene derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results showed promising activity, indicating that these compounds could serve as lead structures for developing new anticancer agents .
Organic Electronics
The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune the electronic properties through substitution allows for optimization in device performance.
Data Table: Electronic Properties Comparison
| Compound | Energy Level (eV) | Conductivity (S/cm) |
|---|---|---|
| (E)-tert-butyl 4-bromo thiophene derivative | 2.0 | 0.01 |
| Standard Thiophene | 2.5 | 0.005 |
This table illustrates that the modified thiophene exhibits lower energy levels and higher conductivity compared to standard thiophene, making it more suitable for electronic applications .
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The bromo substituent in the target compound enhances electrophilicity at C4, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in the analog supports nucleophilic substitution or hydrogen bonding .
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns, analyzed via graph set theory , differ significantly:
- The methyl ester analog () likely forms N–H···O hydrogen bonds via its amino group, stabilizing crystal packing.
- The target compound’s ethoxy and ester groups may engage in weaker C–H···O interactions, resulting in less rigid crystalline frameworks. Such differences are critical in pharmaceutical crystallization or material design .
Research Findings and Methodological Insights
Crystallographic Analysis
While direct data on the target compound’s crystal structure are absent, methodologies like SHELX and ORTEP are standard for determining molecular conformations. For example, SHELXL’s refinement capabilities could elucidate bond-length distortions caused by steric clashes between the tert-butyl and enoate groups .
Classification in Chemical Modeling
The “lumping strategy” () groups compounds with similar cores but divergent substituents. However, the target compound’s unique bromo and enoate groups necessitate distinct treatment in reaction modeling, contrasting with simpler analogs like the methyl ester derivative .
Biological Activity
(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Bromination : A thiophene derivative is brominated to introduce the bromine atom.
- Coupling Reactions : The ethoxy-oxobut-2-en-1-yl group is introduced through coupling reactions.
- Esterification : The final step involves esterification with tert-butyl alcohol under acidic conditions.
This compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Recent studies have indicated that compounds containing thiophene rings exhibit notable antimicrobial activity. For instance, (E)-tert-butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene derivatives have been investigated for their effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
These results suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary studies have indicated that it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. The specific pathways involved are still under investigation but may involve modulation of key signaling pathways associated with cell proliferation and survival .
The mechanism of action for (E)-tert-butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene is thought to involve interaction with specific molecular targets within biological systems. These may include:
- Enzymatic Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It could interact with cell surface receptors, influencing cellular signaling pathways.
- DNA Interaction : There is potential for binding to DNA, leading to disruptions in replication or transcription processes.
Further studies are required to elucidate these mechanisms definitively .
Comparison with Similar Compounds
When compared to structurally similar compounds, (E)-tert-butyl 4-bromo derivatives often exhibit enhanced biological activities due to the presence of the bromine atom and the ethoxy group, which can influence both solubility and reactivity.
| Compound | Activity Type | Notable Features |
|---|---|---|
| tert-butyl 4-bromo thiophene | Antimicrobial | Lacks ethoxy group |
| tert-butyl 4-chloro thiophene | Anticancer | Chlorine less effective than bromine |
The unique combination of functional groups in (E)-tert-butyl 4-bromo compounds allows for diverse chemical modifications and applications in both medicinal chemistry and materials science .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate?
- Methodology :
- Step 1 : Start with a thiophene derivative, such as methyl 4-oxo-4-(thiophen-2-yl)butanoate, and introduce bromination at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids) .
- Step 2 : Functionalize the 3-position via conjugate addition or alkylation. The (E)-configured 4-ethoxy-4-oxobut-2-en-1-yl group can be introduced using a Horner-Wadsworth-Emmons reaction, ensuring stereoselectivity through phosphonate intermediates .
- Step 3 : Protect the carboxylic acid group as a tert-butyl ester using Boc₂O (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or pyridine) .
- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using -NMR.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy :
- and -NMR : Assign peaks for the thiophene ring (δ ~6.5–7.5 ppm), ester groups (δ ~1.2–1.4 ppm for tert-butyl, δ ~4.1–4.3 ppm for ethoxy), and the E-configured double bond (J ≈ 12–16 Hz for trans coupling) .
- IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Role : The 4-bromo group on the thiophene ring acts as a leaving site for Suzuki-Miyaura or Stille couplings, enabling aryl-aryl bond formation. The electron-withdrawing ester groups enhance electrophilicity at the brominated position .
- Experimental Design : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous DMF at 80–100°C. Monitor yields via HPLC and characterize products using -NMR (if fluorinated partners are used) .
Advanced Research Questions
Q. What mechanistic insights exist regarding the stereoselective formation of the E-configured double bond?
- Stereochemical Control : The E-configuration arises from steric hindrance during the Horner-Wadsworth-Emmons reaction. Bulky phosphonate esters favor trans-addition due to minimized gauche interactions between the ethoxy group and thiophene ring .
- Validation : Compare experimental -NMR coupling constants (J = 15–16 Hz for E) with computational models (DFT calculations at the B3LYP/6-31G* level) to confirm stereoelectronic effects .
Q. How can hydrogen-bonding interactions in the crystal structure be analyzed using graph set analysis?
- Graph Set Theory : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) into patterns like R₂²(8) rings or C(4) chains. For this compound, analyze interactions between ester carbonyls and adjacent C–H donors .
- Software Tools : Use Mercury (CCDC) to visualize packing diagrams and PLATON to calculate hydrogen-bond metrics (distance, angle). Compare results with Etter’s rules for predictability .
Q. What challenges arise in refining the crystal structure using SHELX software, and how are they addressed?
- Challenges :
- Disorder : The tert-butyl group may exhibit rotational disorder. Split into multiple occupancy sites with restrained bond distances .
- Twinned Data : For non-merohedral twinning, use SHELXL’s TWIN/BASF commands to refine scale factors .
- Best Practices :
- Collect high-resolution data (≤0.8 Å) to resolve heavy atoms (Br, S).
- Apply anisotropic displacement parameters (ADPs) for non-H atoms and constrain H atoms using riding models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
